molecular formula C16H16N6O3 B13372889 1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone}

1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone}

Cat. No.: B13372889
M. Wt: 340.34 g/mol
InChI Key: CDVIQNXFSAHLPV-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone} is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone} typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of Methyl Groups: Methylation of the pyrimidine ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Pyrazole Moiety: The pyrazole ring is synthesized by reacting hydrazine with a β-dicarbonyl compound.

    Coupling of the Two Moieties: The final step involves coupling the pyrazole moiety with the methylated pyrimidine ring using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone} undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone} has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: It is explored for use in organic electronics and as a building block for novel polymers.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone} involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyluracil: Similar pyrimidine structure but lacks the pyrazole moiety.

    1,3-Dimethylbarbituric Acid: Contains a barbituric acid core with similar methylation but different functional groups.

    5,6-Diamino-1,3-dimethyluracil: Similar pyrimidine structure with amino substitutions.

Uniqueness

1,3-dimethyl-2,4,5,6(1H,3H)-pyrimidinetetrone 5-{[3-(4-methylphenyl)-1H-pyrazol-5-yl]hydrazone} is unique due to the presence of both pyrimidine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H16N6O3

Molecular Weight

340.34 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[[5-(4-methylphenyl)-1H-pyrazol-3-yl]diazenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H16N6O3/c1-9-4-6-10(7-5-9)11-8-12(18-17-11)19-20-13-14(23)21(2)16(25)22(3)15(13)24/h4-8,23H,1-3H3,(H,17,18)

InChI Key

CDVIQNXFSAHLPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2)N=NC3=C(N(C(=O)N(C3=O)C)C)O

Origin of Product

United States

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